4-(4-Bromophenyl)-3,3-difluoropiperidine is a heterocyclic compound that features a piperidine ring substituted with bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry, particularly for its potential as a pharmaceutical agent. The presence of the bromophenyl group and difluoropiperidine structure contributes to its unique chemical properties, making it suitable for various applications in drug development.
The compound can be sourced from chemical suppliers and is often referenced in scientific literature related to medicinal chemistry and organic synthesis. Information about its synthesis and applications can be found in patents and research articles that explore its use in drug design and development.
4-(4-Bromophenyl)-3,3-difluoropiperidine is classified under:
The synthesis of 4-(4-Bromophenyl)-3,3-difluoropiperidine typically involves several steps:
The molecular formula for 4-(4-Bromophenyl)-3,3-difluoropiperidine is CHBrFN. Its structure consists of a piperidine ring with two fluorine atoms at the 3-position and a bromophenyl group at the 4-position.
4-(4-Bromophenyl)-3,3-difluoropiperidine can participate in various chemical reactions:
The mechanism of action for 4-(4-Bromophenyl)-3,3-difluoropiperidine largely depends on its application as a pharmaceutical agent. It may act by modulating specific biological pathways or interacting with particular receptors.
Research indicates that compounds with similar structures can inhibit certain enzymes or receptors involved in disease processes, suggesting potential therapeutic applications.
4-(4-Bromophenyl)-3,3-difluoropiperidine has several potential applications in scientific research:
The synthesis of 4-(4-bromophenyl)-3,3-difluoropiperidine relies on convergent strategies that introduce the bromoaryl moiety prior to or after piperidine ring formation. One prominent approach involves aryl bromide coupling through Suzuki-Miyaura reactions, where 4-bromophenylboronic acid is coupled with halogenated piperidine precursors . Alternative routes employ reductive amination between 4-(4-bromophenyl)piperidin-4-ol and fluorinated carbonyl compounds, followed by deoxyfluorination [3]. A critical challenge lies in preserving the bromoaryl integrity during harsh fluorination conditions, necessitating orthogonal protecting groups like tert-butoxycarbonyl (Boc). Key steps include:
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Strategy | Starting Material | Key Steps | Overall Yield |
---|---|---|---|
Reductive Amination | 4-(4-Bromophenyl)piperidin-4-ol | 1. Imine formation 2. NaBH₄ reduction 3. Deoxyfluorination (DAST) | 32–38% |
Suzuki Coupling | 3,3-Difluoro-4-iodopiperidine | 1. Pd-catalyzed coupling 2. Boc deprotection | 45–52% |
Catalytic Hydrogenation | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | 1. Rh/C-catalyzed reduction 2. Electrophilic fluorination | 68–75% |
Bromination methodologies for this scaffold prioritize chemoselectivity to avoid competing C-F bond formation. Electrophilic bromination using bromine/FeBr₃ at the para-position of piperidine-attached phenyl rings achieves >90% regioselectivity when the piperidine nitrogen is Boc-protected [6]. For late-stage fluorination, deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E convert 3-piperidinols to 3,3-difluoropiperidines but risk elimination byproducts. A superior approach employs copper(I)-mediated fluorodebromination of 3,3-dibromopiperidines with KF, yielding 3,3-difluoropiperidines with minimal side reactions [1] [6].
Catalytic hydrogenation proves essential for synthesizing the precursor 4-(4-bromophenyl)piperidine. As demonstrated in , Rh/C-catalyzed hydrogenation (100 psi H₂, 24h) of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine achieves 98% yield without aryl bromide cleavage—a notable improvement over Pd catalysts that often cause debromination.
Piperidine ring construction leverages copper-powder-mediated 1,4-additions to install difluorinated segments. As reported by PubChem researchers [1], ethyl bromodifluoroacetate undergoes 1,4-addition to 3-substituted acrylonitriles under Cu(0) catalysis, forming γ,γ-difluoro-δ-cyanocarboxylates. Subsequent borane-dimethylsulfide complex (BMS) reduction converts the nitrile to aminomethyl, enabling spontaneous lactamization to 3,3-difluoropiperidin-2-ones. Final reduction with LiAlH₄ or BH₃·THF yields 3,3-difluoropiperidines [1] [3].
Optimization focuses on:
The stereogenic C4 carbon in 4-(4-bromophenyl)-3,3-difluoropiperidine necessitates chiral resolution or asymmetric synthesis. Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS# 1255666-48-8) serves as a key precursor for enzymatic kinetic resolution using Candida antarctica lipase B, achieving 98% ee with tert-butyl acetate as acyl donor [10]. For diastereomeric separation, chiral capillary electrophoresis using sulfobutylether-β-cyclodextrin (SBE-β-CD) enables baseline resolution of enantiomers via host-guest complexation [9].
Asymmetric methodologies include:
Table 2: Enantioseparation Performance of Cyclodextrins in Capillary Electrophoresis
Chiral Selector | Enantiomeric Resolution (Rs) | Optimal Concentration (mM) | Migration Time Difference (min) |
---|---|---|---|
Sulfobutylether-β-CD | 3.8 | 15 | 4.2 |
Hydroxypropyl-β-CD | 2.1 | 20 | 2.9 |
Dimethyl-β-CD | 1.7 | 25 | 1.5 |
Recent advances replace stoichiometric halogenating agents with catalytic halogen-bond-assisted C–C activation. N-Haloimides (e.g., N-iodosuccinimide) enable solvent-free bromination of 4-aryl-3-alkanols under ball-milling conditions, achieving 85% yield without metal catalysts [7]. For piperidine ring formation, Rh/C-catalyzed hydrogenation eliminates the need for corrosive Brønsted acids in reductive amination steps, as demonstrated in the synthesis of 4-(4-bromophenyl)piperidine at 100 psi H₂ pressure . Additional sustainable features include:
Table 3: Green Chemistry Metrics for Key Synthetic Steps
Reaction | Traditional Method | Green Alternative | PMI Improvement | E-factor Reduction |
---|---|---|---|---|
Bromination | Br₂/FeBr₃ in CH₂Cl₂ | NBS/ball-milling, solvent-free | 5.2 → 1.8 | 18.6 → 3.4 |
Reductive Amination | NaBH₃CN/MeOH | Rh/C/H₂ (100 psi) in H₂O | 7.1 → 2.3 | 24.1 → 5.2 |
Fluorination | DAST/CH₂Cl₂ (-78°C) | KF/CuI/DMF (80°C) | 9.5 → 4.7 | 32.8 → 8.9 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5